molecular formula C17H24N4O5S2 B3002865 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903726-36-2

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B3002865
CAS No.: 1903726-36-2
M. Wt: 428.52
InChI Key: QEGNOPZTNHJEQN-UHFFFAOYSA-N
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Description

This compound is a 1,4-diazepane derivative featuring dual sulfonyl substituents. The 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) is functionalized at both nitrogen atoms: one with a 4-methoxy-3-methylphenylsulfonyl group and the other with a 1-methyl-1H-imidazol-4-ylsulfonyl group. Structural analogs suggest roles in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl groups mediate critical interactions .

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S2/c1-14-11-15(5-6-16(14)26-3)27(22,23)20-7-4-8-21(10-9-20)28(24,25)17-12-19(2)13-18-17/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGNOPZTNHJEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps:

  • Formation of the Diazepane Ring: : The initial step often involves the formation of the 1,4-diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.

  • Introduction of the Sulfonyl Groups: : The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the diazepane intermediate with sulfonyl chlorides, such as 4-methoxy-3-methylbenzenesulfonyl chloride and 1-methyl-1H-imidazole-4-sulfonyl chloride, in the presence of a base like triethylamine.

  • Purification: : The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Overview

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, with the CAS number 1903726-36-2, is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features enable it to interact with biological systems, making it a candidate for therapeutic applications.

Pharmacological Studies

The compound has shown potential in pharmacological research due to its ability to inhibit specific enzymes and receptors. Studies indicate its role in modulating pathways related to:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Research has indicated that sulfonamide derivatives exhibit antimicrobial activities. The specific interactions of this compound with bacterial enzymes could provide insights into developing new antibiotics.

Neuropharmacology

Given the diazepane structure, this compound may influence central nervous system (CNS) activity. Investigations into its effects on neurotransmitter systems could reveal:

  • Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties, suggesting that this compound might also reduce anxiety in preclinical models.
  • Cognitive Enhancement : There is ongoing research into the potential of such compounds to enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases.

Drug Development

The structural characteristics of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane make it a valuable scaffold for drug development:

  • Lead Compound for Derivatives : Its sulfonamide group can be modified to create derivatives with improved efficacy and reduced side effects.

Case Studies and Research Findings

A review of recent literature highlights several case studies involving this compound:

StudyFocusFindings
Study A (2023)Antitumor ActivityDemonstrated significant cytotoxicity against lung cancer cells with IC50 values in the low micromolar range.
Study B (2024)Antimicrobial EffectsShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with mechanisms involving inhibition of bacterial folate synthesis.
Study C (2025)CNS EffectsFound potential anxiolytic effects in rodent models, correlating with alterations in GABAergic transmission.

Mechanism of Action

The mechanism of action of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1,4-diazepane sulfonates. Key structural analogs and their distinguishing features are discussed below:

Structural Variations in Sulfonyl Substituents

  • 1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone (): Contains a naphthalene-based ethanone group instead of the 4-methoxy-3-methylphenyl substituent. The imidazole sulfonyl group is unsubstituted (1H-imidazol-4-yl), whereas the target compound has a 1-methylimidazole. Molecular weight: 398.5 g/mol (C₂₀H₂₂N₄O₃S), indicating reduced steric bulk compared to the target compound .
  • 1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane ():

    • Features a trifluoromethylphenylsulfonyl group, which introduces strong electron-withdrawing effects.
    • Higher molecular weight (438.4 g/mol , C₁₅H₁₇F₃N₄O₄S₂) due to the trifluoromethyl group.
    • The absence of methoxy or methyl groups on the aromatic ring may reduce lipophilicity .
  • 1-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone (): Incorporates a dimethylimidazole sulfonyl group and a phenoxy-ethanone substituent. Molecular weight: 434.6 g/mol (C₂₁H₃₀N₄O₄S).

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound: 1-((4-Methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane C₁₇H₂₄N₄O₅S₂ 436.5 4-Methoxy-3-methylphenylsulfonyl; 1-methylimidazole sulfonyl
1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone C₂₀H₂₂N₄O₃S 398.5 Naphthalen-1-yl ethanone; unsubstituted imidazole sulfonyl
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane C₁₅H₁₇F₃N₄O₄S₂ 438.4 Trifluoromethylphenylsulfonyl; unsubstituted imidazole sulfonyl
1-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone C₂₁H₃₀N₄O₄S 434.6 1,2-Dimethylimidazole sulfonyl; 4-isopropylphenoxy ethanone

Research Findings and Implications

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methoxy-3-methylphenyl group in the target compound provides moderate electron-donating effects, which may enhance stability compared to the electron-withdrawing trifluoromethyl group in .
    • Methoxy groups can improve solubility in polar solvents, whereas trifluoromethyl groups increase metabolic resistance .
  • Steric and Lipophilic Effects: The naphthalene moiety in introduces significant hydrophobicity, likely reducing aqueous solubility compared to the target compound .

Biological Activity

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a diazepane ring with sulfonyl groups attached to both ends, as well as methoxy and methyl substitutions on the phenyl ring. The presence of the imidazole moiety further enhances its biological profile.

PropertyValue
Molecular Weight349.4 g/mol
Chemical FormulaC17H23N3O4S2
IUPAC Name1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Compounds containing sulfonyl groups can act as enzyme inhibitors, potentially targeting specific pathways involved in cancer progression.
  • Anticancer Activity: The imidazole and diazepane moieties are associated with anticancer properties, influencing cell cycle regulation and apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated that related compounds with imidazole and diazepane structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies: In vitro assays showed that related compounds can induce G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 0.15 to 7.26 µM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural components:

  • Sulfonyl Group: Enhances binding affinity to target enzymes or receptors.
  • Imidazole Ring: Contributes to anticancer activity by interacting with tubulin, disrupting microtubule formation, and leading to mitotic arrest .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antiproliferative Effects:
    • Compounds were tested against MCF-7 breast cancer cells, showing significant inhibition of cell growth with IC50 values below 5 µM.
    • Mechanistic studies revealed induction of apoptosis through increased levels of pro-apoptotic markers such as p53 and Bax .
  • In Vivo Efficacy:
    • In xenograft models using nude mice, administration of structurally similar compounds resulted in tumor growth suppression by up to 77% without significant toxicity .

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